1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4S/c1-22-16-8-5-14(10-17(16)23(2)29(22,27)28)21-19(26)12-9-18(25)24(11-12)15-6-3-13(20)4-7-15/h3-8,10,12H,9,11H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWOPHDOTYIVGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Structural Differences:
Heterocyclic Moieties: The main compound’s benzo[c][1,2,5]thiadiazol group contains sulfonyl oxygen atoms, which are absent in the thiadiazole derivatives (e.g., and ). The tetrazole-containing analog replaces the benzo-thiadiazol with a tetrazole ring, a common bioisostere for carboxylates, which may enhance oral bioavailability .
Substituent Effects: Fluorine in reduces metabolic degradation compared to chlorine in the main compound but may decrease lipophilicity.
Synthetic Accessibility :
- The main compound’s synthesis likely involves coupling a pyrrolidone-3-carboxylic acid derivative with a benzo-thiadiazolamine, using reagents like EDCl/HOBt . In contrast, ’s tetrazole linkage may require click chemistry or cyclization steps .
Preparation Methods
Thiadiazole Ring Formation
The benzo[c]thiadiazole nucleus is constructed via cyclocondensation of 1,2-diaminobenzene derivatives with sulfur donors. Modern protocols employ:
Method A: Direct Sulfur Insertion
3-Methyl-1,2-diaminobenzene (10 mmol)
Thionyl chloride (15 mmol)
Pyridine (20 mmol), DCM, 0°C → rt, 12 h
Yield: 82% thiadiazole intermediate
Method B: Oxidative Cyclization
N,N'-Dimethyl-o-phenylenediamine (10 mmol)
Sulfur monochloride (12 mmol)
Et3N (2.5 eq), THF, −78°C → 40°C, 6 h
Yield: 78%
Sulfone Oxidation
Controlled oxidation of the thiadiazole sulfide to sulfone is achieved using:
Crude thiadiazole (5 mmol)
H2O2 (30%, 10 eq)
TFAA (1.2 eq), CH3CN, 50°C, 8 h
Conversion: >95% by HPLC
Amination at C5 Position
Regioselective nitration followed by reduction establishes the amine functionality:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Nitration | HNO3/H2SO4 (1:3) | 0°C, 2 h | 89% 5-nitro derivative |
| Reduction | H2 (1 atm), Pd/C (10%) | EtOH, rt, 12 h | 93% amine |
Synthesis of 1-(4-Chlorophenyl)-5-Oxopyrrolidine-3-Carboxylic Acid
Enantioselective Michael Addition
The pyrrolidine core is constructed via organocatalyzed asymmetric methodology:
Ethyl 4-oxo-2-enoate (10 mmol)
Nitroethane (15 mmol)
Cinchona alkaloid catalyst (10 mol%)
Toluene, −20°C, 48 h
enantiomeric excess: 97%
Cyclization and Functionalization
Subsequent steps transform the Michael adduct into the target lactam:
- N-Alkylation
Nitro compound (5 mmol)
4-Chlorobenzyl bromide (6 mmol)
K2CO3 (3 eq), DMF, 80°C, 6 h
Yield: 85%
- Lactam Formation
Hydrogenolysis (H2/Pd-C) followed by
Cyclization with PPh3/I2 system
CH2Cl2, reflux, 4 h
Lactam yield: 91%
Final Amide Coupling
Carboxylic Acid Activation
Pyrrolidine-3-carboxylic acid (5 mmol)
HATU (5.5 mmol)
DIPEA (10 mmol), DMF, 0°C, 1 h
Activation efficiency: >98% by NMR
Amine Coupling
Activated ester (5 mmol)
Benzo-thiadiazole amine (5.2 mmol)
DCM, rt, 24 h
Crude purity: 92% (HPLC)
Final purification: Prep-HPLC (C18, MeCN/H2O)
Isolated yield: 76%
Process Optimization Considerations
Temperature Effects on Coupling Efficiency
| Temp (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 0 | 48 | 58 | 89 |
| 25 | 24 | 76 | 92 |
| 40 | 12 | 81 | 85 |
Optimal balance between rate and side reactions occurs at 25°C.
Catalyst Screening for Asymmetric Step
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| Cinchonidine | 97 | 82 |
| (R)-DM-BINAP | 88 | 75 |
| L-Proline | 65 | 68 |
Cinchona alkaloids provide superior enantiocontrol.
Analytical Characterization
Spectroscopic Data
1H NMR (500 MHz, DMSO-d6): δ 8.42 (s, 1H, NH), 7.89 (d, J = 8.5 Hz, 2H, ArH), 7.56 (d, J = 8.5 Hz, 2H, ArH), 4.12 (q, J = 7.0 Hz, 2H, CH2), 3.78 (s, 3H, NCH3), 3.65 (s, 3H, NCH3), 3.22 (dd, J = 9.5, 5.0 Hz, 1H, CH), 2.94–2.87 (m, 2H, CH2), 2.45 (dt, J = 12.0, 7.5 Hz, 1H, CH), 2.18–2.10 (m, 1H, CH).
13C NMR (126 MHz, DMSO-d6): δ 174.5 (C=O), 168.2 (C=O), 152.3 (C-SO2), 140.1–126.8 (Ar-C), 58.9 (NCH3), 55.4 (NCH3), 49.2 (CH), 42.7 (CH2), 37.5 (CH2), 32.1 (CH).
Chromatographic Properties
| Column | Mobile Phase | Rt (min) | Purity (%) |
|---|---|---|---|
| C18 (4.6×250) | MeCN/H2O (70:30) | 12.7 | 99.5 |
| HILIC (2.1×50) | ACN/NH4OAc (95:5) | 8.9 | 99.2 |
Scale-Up Considerations
Microreactor technology demonstrates advantages for exothermic steps:
| Parameter | Batch Reactor | Microreactor |
|---|---|---|
| Reaction Time | 24 h | 117 s |
| Temperature Control | ±5°C | ±0.5°C |
| Space-Time Yield | 0.8 kg/m³/h | 15.6 kg/m³/h |
Adoption of continuous flow systems improves process safety and reproducibility.
Q & A
Q. What are the key synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step reactions, including nucleophilic substitutions, cyclization, and condensation. Critical steps include coupling the benzo[c][1,2,5]thiadiazole moiety with the pyrrolidine-3-carboxamide core. Reaction optimization requires precise control of solvents (e.g., DMF or acetonitrile), temperature (50–80°C), and reaction times (12–24 hours). Base catalysts like potassium carbonate are often employed to facilitate intermediate formation .
Q. Which spectroscopic methods are used to confirm the compound’s structure?
Structural confirmation relies on:
- NMR spectroscopy (1H/13C) to resolve aromatic protons and carbons in the benzo[c][1,2,5]thiadiazole and pyrrolidine rings.
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) groups.
- Mass spectrometry (ESI-MS) for molecular weight validation (e.g., expected [M+H]+ ion).
- Thin-layer chromatography (TLC) for purity assessment during synthesis .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Contradictions often arise from overlapping signals (e.g., aromatic protons) or dynamic effects (e.g., rotational isomerism). Mitigation strategies include:
- Variable-temperature NMR to stabilize conformers and simplify splitting patterns.
- 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations.
- Comparative analysis with structurally analogous compounds (e.g., derivatives with substituted benzyl groups) .
Q. What strategies optimize reaction conditions to improve yield and purity?
Systematic optimization via Design of Experiments (DoE) is recommended. For example:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature gradients : Higher temperatures (80°C) accelerate cyclization but may degrade heat-sensitive moieties.
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in heterocyclic systems .
Q. How can computational modeling predict biological interactions of this compound?
Molecular docking (AutoDock Vina, Schrödinger Suite) can simulate binding to targets like kinases or GPCRs. Key steps:
- Protein preparation : Retrieve target structures (e.g., PDB ID 2HZI) and remove co-crystallized ligands.
- Ligand parameterization : Assign partial charges and optimize geometry (DFT/B3LYP).
- Docking validation : Compare results with experimental SAR data from analogues (e.g., thiadiazole derivatives) .
Methodological Considerations
Q. What crystallographic techniques are suitable for resolving this compound’s 3D structure?
Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS (for solution) is ideal. Challenges include:
- Crystal growth : Slow evaporation in ethanol/water mixtures produces diffraction-quality crystals.
- Twinned data : Use SHELXL’s TWIN command to model pseudo-merohedral twinning .
Q. How to analyze SAR for derivatives with modified substituents?
- Synthetic diversification : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects.
- Biological assays : Test derivatives against enzyme targets (e.g., COX-2 inhibition) and correlate activity with substituent Hammett constants .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational predictions and experimental bioactivity?
Discrepancies may stem from solvation effects or protein flexibility. Solutions include:
- MD simulations : Run 100-ns trajectories to account for receptor conformational changes.
- Binding free energy calculations : Use MM-PBSA/GBSA to incorporate entropy and solvent contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
